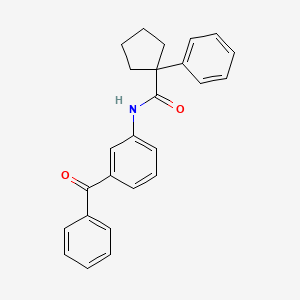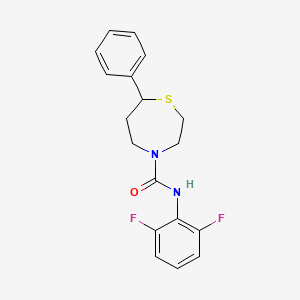
N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
Specific chemical reactions involving N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide are not available in the search results. Chemical reactions can depend on various factors including the reaction conditions and the presence of other reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(3-(Phenylcarbonyl)phenyl)(phenylcyclopentyl)formamide such as its melting point, boiling point, and density are not provided in the search results . These properties can be determined through experimental methods.Applications De Recherche Scientifique
Medicinal Chemistry: High-Affinity Binding Agents
In medicinal chemistry, this compound shows promise due to its ability to bind selectively with high affinity. The synthesized calix4pyrrole receptor binds the cis-(E) conformers of secondary N-phenyl-amides and tertiary N-methyl-N-phenyl-formamide with significant binding affinities . This characteristic can be exploited in drug design, where high-affinity binding to target molecules is crucial.
Materials Science: Synthesis of Heterocyclic Compounds
The compound is used as a building block in the synthesis of diverse heterocyclic scaffolds. These scaffolds are crucial in developing new materials with potential applications in various industries, including electronics and pharmaceuticals .
Environmental Science: ROS-Responsive Nanoparticles
In environmental science, derivatives of this compound could be used to create reactive oxygen species (ROS)-responsive drug delivery systems. Such systems can release therapeutic agents in response to specific environmental triggers, such as oxidative stress .
Analytical Chemistry: Chromatography
In analytical chemistry, the compound’s derivatives can improve the performance of chromatographic processes. The introduction of phenyl groups can lead to alternative selectivity and resistance to phase dewetting, which is beneficial for the analysis of polar compounds .
Biochemistry: Polymer Synthesis
Incorporating N-phenyl into poly(benzimidazole imide)s has shown to reduce water absorption and increase transparency, which is beneficial for biochemical applications where moisture sensitivity is a concern .
Pharmacology: Drug Synthesis
The compound’s framework is utilized in the synthesis of drugs, particularly those containing nitrogen-based heterocycles. These heterocycles are prevalent in many small-molecule drugs, making the compound valuable in pharmacological research .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-(3-benzoylphenyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c27-23(19-10-3-1-4-11-19)20-12-9-15-22(18-20)26-24(28)25(16-7-8-17-25)21-13-5-2-6-14-21/h1-6,9-15,18H,7-8,16-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGLWQFOYOQKCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-((Imidazo[1,2-a]pyridin-2-ylmethyl)thio)benzo[d]oxazole](/img/structure/B2983642.png)
![2-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2983643.png)
![1-[4-(3-Chlorophenyl)piperazino]-3-[(4-chlorophenyl)sulfanyl]-2-propanol](/img/structure/B2983645.png)
![7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983646.png)


![N-(2-bromo-4-methylphenyl)-1-(5,6-dimethylfuro[2,3-d]pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2983652.png)
![2,5-dichloro-N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2983656.png)

![(Z)-methyl 2-(4-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2983658.png)

![(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983662.png)
![1-[(2-Chloro-4-fluorophenyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate](/img/structure/B2983663.png)